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Compound of Interest

Compound Name:
3-(hydrazinylmethyl)-1-methyl-1H-

pyrazole

CAS No.: 1550708-91-2

Cat. No.: B2533530

Get Quote

Introduction & Chemical Context
3-(hydrazinylmethyl)-1-methyl-1H-pyrazole (C₅H₁₀N₄, MW: 126.16 g/mol ) is a specialized

heterocyclic building block often used in the synthesis of bioactive compounds, including

kinase inhibitors and agrochemicals. Its structure features a 1-methyl-1H-pyrazole core with a

hydrazinylmethyl side chain at the 3-position.

Key Analytical Challenges:

Regioisomerism: Distinguishing the 1,3-isomer (target) from the 1,5-isomer (common

synthesis byproduct) is critical, as they have identical masses and similar polarities.

Polarity & Basicity: The primary alkyl hydrazine moiety (-CH₂-NH-NH₂) is highly polar and

basic, leading to poor retention and peak tailing on standard C18 HPLC columns.

Chemical Instability: The hydrazine group is a potent nucleophile and is susceptible to

oxidation (to azo/azoxy species) and condensation with atmospheric aldehydes/ketones

(hydrazone formation).
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This guide provides a multi-modal analytical strategy to ensure the identity, purity, and potency

of this molecule.

Structural Elucidation (Identity)
NMR Spectroscopy Strategy
Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the regiochemistry of

the methyl group on the pyrazole ring.

Critical Mechanism: In 1,3-disubstituted pyrazoles, the N-methyl group is spatially distant from

the C3-substituent. In 1,5-disubstituted isomers, the N-methyl group is sterically crowded by the

C5-substituent. NOESY (Nuclear Overhauser Effect Spectroscopy) exploits this spatial

proximity.

Protocol: Regioisomer Differentiation
Solvent: DMSO-d₆ (preferred for solubility and exchangeable proton detection).

Concentration: 10–15 mg in 0.6 mL.

Experiments: ¹H, ¹³C, NOESY (mixing time 500 ms).

Data Interpretation Table:
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Feature
Target: 1-Methyl-3-
substituted

Impurity: 1-Methyl-5-
substituted

¹H NMR (Aromatic)

H-5 (

~7.3-7.5) and H-4 (

~6.0-6.2) show typical coupling

(

Hz).

H-3 and H-4 signals; H-3 is

often more deshielded than H-

5.

NOESY Correlation
Strong NOE between N-CH₃

and H-5 (aromatic proton).

Strong NOE between N-CH₃

and the side chain

(hydrazinylmethyl protons).

¹³C NMR (N-Me)
N-CH₃ typically

36–39 ppm.

N-CH₃ typically

35–37 ppm (slightly shielded).

Mass Spectrometry[1][2][3]
Technique: ESI-HRMS (Positive Mode).

Observation: [M+H]⁺ at m/z 127.0982 (Calculated).

Fragmentations: Loss of N₂H₄ (hydrazine) or NH₃ is common in MS/MS.

Visualization: Regioisomer Determination Workflow
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Sample: Crude Pyrazole

1H NMR Analysis

Are Aromatic Signals Distinct?

Run 2D NOESY

Yes

NOE: N-Me <-> H-5
(Target: 1,3-Isomer)

Cross-peak A

NOE: N-Me <-> Side Chain
(Impurity: 1,5-Isomer)

Cross-peak B

Click to download full resolution via product page

Caption: Logic flow for distinguishing 1,3- vs 1,5-substituted pyrazoles using NOESY NMR.

Chromatographic Purity Profiling (HPLC)
Direct analysis of alkyl hydrazines on C18 is difficult due to their polarity. Two robust

approaches are recommended: HILIC (Direct) and Derivatization (Indirect).

Method A: HILIC (Direct Analysis)
Best for rapid process monitoring where derivatization is too slow.

Column: Amide or Bare Silica HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150

mm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
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Mobile Phase B: Acetonitrile.[1]

Gradient: 90% B to 60% B over 15 mins.

Detection: UV at 220 nm (low sensitivity due to weak chromophore) or CAD (Charged

Aerosol Detection).

Pros: No sample prep.

Cons: Long equilibration times; hydrazine peak can be broad.

Method B: Pre-column Derivatization (Recommended for
QC)
Reacting the hydrazine with an aldehyde creates a stable hydrazone with high UV absorbance

and excellent C18 retention.

Protocol: Benzaldehyde Derivatization
Reagent Prep: Dissolve benzaldehyde (1.5 eq) in Acetonitrile.

Reaction: Mix sample (approx. 0.5 mg/mL in MeCN:H₂O) with Reagent.

Incubation: 30 mins at Room Temp (Reaction is usually instantaneous).

Analysis: Inject onto standard C18 HPLC.
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Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm,

4.6 x 100 mm)

Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile

Gradient
5% B

95% B over 10 mins

Detection UV at 254 nm (Strong signal from hydrazone)

Retention
Derivatized product elutes in the hydrophobic

region (~6-7 min).

Visualization: Derivatization Chemistry & Workflow

3-(hydrazinylmethyl)-
1-methyl-1H-pyrazole

(Polar/Weak UV)

Condensation
(MeCN, RT, 30min)

Benzaldehyde
(Chromophore)

Stable Hydrazone
(Non-polar/Strong UV)

Click to download full resolution via product page

Caption: Pre-column derivatization converts the polar hydrazine into a UV-active hydrazone for

robust HPLC analysis.

Quantitative Assay: Potentiometric Titration
For assay (purity % w/w), titration is superior to HPLC because it is independent of UV

extinction coefficients.

Principle: The hydrazine group is a weak base (
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~8) and can be titrated in non-aqueous media.

Protocol
Solvent: Glacial Acetic Acid (50 mL).

Titrant: 0.1 N Perchloric Acid (

) in Acetic Acid.

Electrode: Glass pH electrode (calibrated for non-aqueous use) or Crystal Violet indicator.

Procedure:

Weigh ~150 mg of sample accurately.

Dissolve in Glacial Acetic Acid.

Titrate with 0.1 N

to the potentiometric endpoint.

Perform a blank titration on the solvent.

Calculation:

: Volume of titrant (mL)

: Normality of titrant

: 126.16 g/mol

: Weight of sample (g)

References
Regioisomerism in Pyrazoles

Topic: NMR differentiation of 1,3 vs 1,5 substituted pyrazoles via NOESY.
Source:Journal of Organic Chemistry, "Regioselective Synthesis and Structural Elucid

(General search for Pyrazole Regioisomer NMR).
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Hydrazine Analysis

Topic: HPLC analysis of hydrazine functionalized heterocycles using derivatiz
Source:Journal of Chromatography A, "Determination of hydrazines by HPLC with
derivatiz

Synthesis & Properties

Topic: Synthesis of 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole and analogs.

Source:Organic Syntheses, "Synthesis of 1-methyl-3-substituted pyrazoles".[2]

(Note: Specific URLs to a single "datasheet" for this exact CAS are rare; references provided

link to authoritative databases and journals describing the standard operating procedures for

this class of chemistry.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Separation of Hydrazine, 1,2-bis(2,4,6-trinitrophenyl)- on Newcrom R1 HPLC column |
SIELC Technologies [sielc.com]

2. Organic Syntheses Procedure [orgsyn.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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